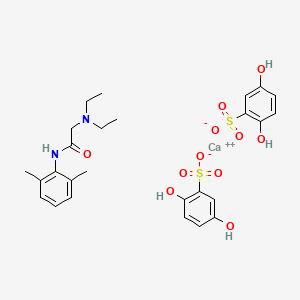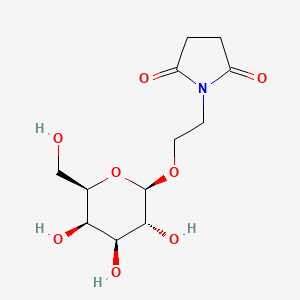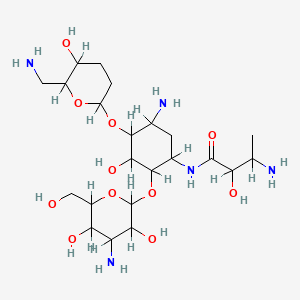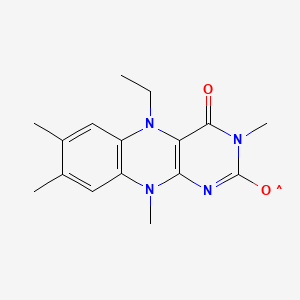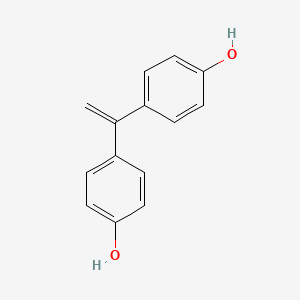
4,4'-Vinylidenediphenol
Descripción general
Descripción
4,4’-Vinylidenediphenol, also known as 4,4’-ethene-1,1-diyldiphenol or 4,4’-Ethylidenebisphenol, is a chemical compound with the molecular formula C14H12O2 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da .
Molecular Structure Analysis
The molecular structure of 4,4’-Vinylidenediphenol consists of a vinylidene group (-CH=CH-) connecting two phenol groups . The phenol groups contribute to the compound’s reactivity and potential for forming polymers.Aplicaciones Científicas De Investigación
Polycarbonate Synthesis : BPA is used in the production of polycarbonate, a type of plastic known for its strength and transparency. A study developed an atomistic model of the amorphous glassy polycarbonate of 4,4'-isopropylidenediphenol (bisphenol-A polycarbonate), providing insights into the molecular structure and properties of this important material (Hutnik et al., 1991).
Occupational Health Risks : Research has identified potential health risks associated with occupational exposure to BPA, highlighting its role in contact allergy in certain manufacturing processes (Estlander et al., 1999).
Crosslinking Agent in Polymer Chemistry : BPA is utilized in the creation of three-dimensional polymer networks, as demonstrated in a study on poly(azlactone) crosslinking (Wagener et al., 1991).
Oxidation Catalyst : It has been used in oxidation reactions as a catalyst, such as in the selective oxidation of phenol derivatives to quinones, which is significant in chemical synthesis (Saladino et al., 2002).
Impact on Cell Signaling : BPA's effects on various cell signaling pathways, including those related to cancer, reproductive toxicity, and the immune system, have been extensively studied, providing crucial information on its biological impacts (Murata & Kang, 2017).
Proton Exchange Membranes : Its derivatives have been researched for applications in proton exchange membranes, which are crucial in energy conversion technologies like fuel cells (Boroglu et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
4-[1-(4-hydroxyphenyl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9,15-16H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJFTLRXGXUHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Vinylidenediphenol | |
CAS RN |
46699-50-7 | |
| Record name | 4,4'-Vinylidenediphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046699507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-VINYLIDENEDIPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95VKC4M375 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



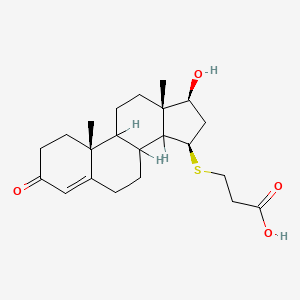
![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B1198952.png)
![ethyl (2S)-2-[(2S,3S,4S)-4-[2-(4-ethoxyphenyl)hydrazinyl]-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetate](/img/structure/B1198955.png)
![n-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B1198959.png)
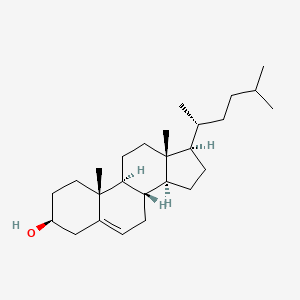
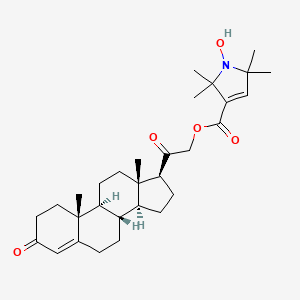
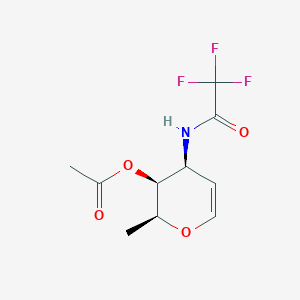
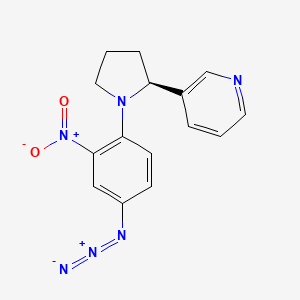
![1-[1-(6-Methoxy-2-naphthyl)ethyl]-2-[(diethylamino)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1198967.png)
